molecular formula C8H16ClNO3 B2425359 1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride CAS No. 2470438-06-1

1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride

Cat. No. B2425359
M. Wt: 209.67
InChI Key: JTZPBHYRLGULHT-UHFFFAOYSA-N
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Description

The compound “1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride” is a derivative of the bicyclo[3.3.1]nonane family . Bicyclo[3.3.1]nonane derivatives are known for their various functionalities and their significant impact on crystal structures and intermolecular networks .


Synthesis Analysis

The synthesis of bicyclo[3.3.1]nonane derivatives involves various functionalities. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .


Molecular Structure Analysis

The molecular structure of “1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride” is part of the bicyclo[3.3.1]nonane derivatives. The crystal structures of these derivatives were subject to independent analysis by Hirshfeld surfaces, providing additional insights, especially for the structural role of the unsaturation .

Scientific Research Applications

Structural and Conformational Studies

  • Steric Structure Analysis : 7-alkoxyalkyl derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, including 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, show distinct conformational behaviors. Using 1H NMR spectroscopy, it was revealed that these compounds exist in deuterochloroform solution in a double chair conformation, with variations in the positioning of hydroxyl groups relative to the piperidine ring (Klepikova et al., 2003).
  • Molecular Mechanics Calculations : The conformational behavior of certain 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives, including 1-alkoxycarbonyl derivatives and 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, has been investigated using molecular mechanics (MMX) method and NMR spectroscopy. This study highlights the preferred conformation and the impact of steric factors (Arias-Pérez et al., 1997).

Chemical Synthesis and Transformations

  • Synthesis of Derivatives : The reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles resulted in the formation of various compounds, including oximes, hydrazones, and azines. This research is significant for the synthesis of various derivatives of the base compound (Moskalenko & Boev, 2009).
  • Norrish Type I Cleavage Study : An investigation into the photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one revealed the production of various derivatives including 3-hydroxymethyl-9-oxabicyclo[3.3.1]nonan-3-ol. This study demonstrates the potential for photochemical synthesis of new compounds (Muraoka et al., 1995).

Applications in Catalysis and Drug Synthesis

  • Catalytic Alcohol Oxidation : A study identified that derivatives of 9-azabicyclo[3.3.1]nonan-9-ol can efficiently catalyze the oxidation of secondary alcohols to ketones using molecular oxygen, offering new avenues for catalysis in organic synthesis (Toda et al., 2023).
  • Synthesis of Antimicrobial Agents : Stereospecific synthesis of oximes and oxime ethers of 3-azabicycles led to the discovery of compounds with in vitro antimicrobial activity, demonstrating the potential of these compounds in drug development (Parthiban et al., 2010).

properties

IUPAC Name

1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-4-8-3-9-1-6(7(8)11)2-12-5-8;/h6-7,9-11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPBHYRLGULHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2O)(CN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride

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